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molecular formula C11H11NO2 B1456700 3-(2-Cyanopropan-2-yl)benzoic acid CAS No. 872091-00-4

3-(2-Cyanopropan-2-yl)benzoic acid

Cat. No. B1456700
M. Wt: 189.21 g/mol
InChI Key: VSCTXXVTZNQKAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08669256B2

Procedure details

A solution of methyl 3-(2-cyanopropan-2-yl)benzoate 2 (72 g, 5.9 mmol) in THF (900 mL), MeOH (300 mL) and water 300 (mL) was treated with lithium hydroxide (47.6 g, 1.13 mol). The mixture was stirred overnight at rt. Concentrated to ±300 mL in vacuo and the resulting solution was acidified with 1N HCl solution. The resulting white precipitate was collected, washed with water and dried. Purification by column chromatography (5% methanol in CH2Cl2) gave pure 3-(2-cyanopropan-2-yl)benzoic acid 3 (20.7 g, 31%). 1H-NMR (400 MHz, CDCl3) 1.78 (s, 6H), (t, J=7.5 Hz, 1H), 7.80 (m, 1H), 8.09 (m, 1H), 8.20 (m, 1H).
Quantity
72 g
Type
reactant
Reaction Step One
Quantity
47.6 g
Type
reactant
Reaction Step One
Name
Quantity
900 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]([C:6]1[CH:7]=[C:8]([CH:13]=[CH:14][CH:15]=1)[C:9]([O:11]C)=[O:10])([CH3:5])[CH3:4])#[N:2].[OH-].[Li+]>C1COCC1.CO.O>[C:1]([C:3]([C:6]1[CH:7]=[C:8]([CH:13]=[CH:14][CH:15]=1)[C:9]([OH:11])=[O:10])([CH3:5])[CH3:4])#[N:2] |f:1.2|

Inputs

Step One
Name
Quantity
72 g
Type
reactant
Smiles
C(#N)C(C)(C)C=1C=C(C(=O)OC)C=CC1
Name
Quantity
47.6 g
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
900 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
300 mL
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred overnight at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Concentrated
CUSTOM
Type
CUSTOM
Details
The resulting white precipitate was collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography (5% methanol in CH2Cl2)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(#N)C(C)(C)C=1C=C(C(=O)O)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 20.7 g
YIELD: PERCENTYIELD 31%
YIELD: CALCULATEDPERCENTYIELD 1854.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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